molecular formula C21H16O4 B3177389 4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid CAS No. 1582811-97-9

4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid

Cat. No.: B3177389
CAS No.: 1582811-97-9
M. Wt: 332.3 g/mol
InChI Key: XTEFXDSIWNENNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of a carboxyphenyl group and a methylphenyl group attached to a benzoic acid core. This compound is known for its stability and versatility in various chemical reactions.

Biochemical Analysis

Biochemical Properties

5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain dehydrogenases and oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .

Cellular Effects

The effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of genes involved in cellular metabolism and stress responses. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on cellular metabolism and stress responses. At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidoreductases, influencing their activity and thereby affecting metabolic flux. This compound can also alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with transport proteins .

Subcellular Localization

The subcellular localization of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and influences cellular metabolism. Targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its biochemical efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with 3-(4-carboxyphenyl)-5-methylbenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid groups into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-carboxyphenyl)methane: Similar in structure but with four carboxyphenyl groups attached to a central methane core.

    1,3,5-Tri(4-carboxyphenyl)benzene: Contains three carboxyphenyl groups attached to a benzene ring.

    3,5-Di(4-carboxyphenyl)pyridine: Features two carboxyphenyl groups attached to a pyridine ring.

Uniqueness

4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid is unique due to the presence of both a carboxyphenyl and a methylphenyl group, which provides distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in biochemical and industrial applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-13-10-18(14-2-6-16(7-3-14)20(22)23)12-19(11-13)15-4-8-17(9-5-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEFXDSIWNENNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.